1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-
CAS No.: 82668-33-5
Cat. No.: VC0531381
Molecular Formula: C17H27NO2
Molecular Weight: 277.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82668-33-5 |
|---|---|
| Molecular Formula | C17H27NO2 |
| Molecular Weight | 277.4 g/mol |
| IUPAC Name | 5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine |
| Standard InChI | InChI=1S/C17H27NO2/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15/h11-12,15H,5-10H2,1-4H3 |
| Standard InChI Key | UOLJKAPABHXFRE-UHFFFAOYSA-N |
| SMILES | CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC |
| Canonical SMILES | CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-1H-inden-2-amine, reflecting its bicyclic indene structure, methoxy substituents, and dipropylamine functional group . Its molecular formula is C₁₇H₂₈ClNO₂, with a molecular weight of 313.9 g/mol . The hydrochloride salt form (C₁₇H₂₈ClNO₂·HCl) is commonly utilized in pharmacological studies to enhance solubility and stability.
Structural Features
The molecule consists of a partially saturated indene ring (2,3-dihydro-1H-indene) with methoxy groups at the 5- and 6-positions and a dipropylamine moiety at the 2-position. The planar aromatic system of the indene core facilitates π-π interactions, while the methoxy and amine groups contribute to hydrogen bonding and receptor binding . X-ray crystallography and NMR studies confirm a cis configuration of the methoxy groups, which influences its conformational stability .
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₈ClNO₂ | |
| Molecular Weight | 313.9 g/mol | |
| CAS Registry Number | 83598-46-3; 153570-58-2 | |
| SMILES Notation | COC1=C(C=C2CC(N(CCC)CCC)CC2=C1)OC | |
| LogP (Predicted) | 3.2 ± 0.5 |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- typically involves a multi-step process beginning with the methoxylation of indanone precursors. A representative pathway includes:
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Methoxylation: 5,6-Dimethoxyindan-1-one is synthesized via Friedel-Crafts acylation of 1,2-dimethoxybenzene, followed by cyclization .
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Reductive Amination: The ketone group of 5,6-dimethoxyindan-1-one is converted to an amine via reaction with dipropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.
Industrial-scale production employs continuous flow reactors to optimize yield (reported up to 78%) and minimize byproducts. High-throughput screening methods are used to validate purity (>98% by HPLC) .
Pharmacological Properties and Mechanism of Action
Dopamine Receptor Interactions
PNU-99194A acts as a selective antagonist of dopamine D₃ receptors, with a binding affinity (Ki) of 12 nM for D₃ versus 1,200 nM for D₂ receptors . This selectivity is attributed to the methoxy groups’ positioning, which sterically hinders interaction with the D₂ receptor’s larger binding pocket .
Behavioral Effects in Preclinical Models
In vivo studies in C57BL/6J mice demonstrate dose-dependent effects:
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Low Doses (5–10 mg/kg): Increased locomotor activity and rearing, suggesting partial agonist activity or disinhibition of dopaminergic pathways .
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High Doses (20–30 mg/kg): Transient suppression of motor activity followed by rebound hyperactivity, indicative of receptor desensitization .
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Anxiogenic Effects: Dose-dependent increases in thigmotaxis (wall-hugging behavior) in open-field tests, implicating D₃ receptors in anxiety modulation .
Table 2: Dose-Response Effects of PNU-99194A in Mice
| Dose (mg/kg) | Locomotor Activity | Rearing | Thigmotaxis |
|---|---|---|---|
| 5 | ↑ 40% | ↑ 35% | ↔ |
| 10 | ↑ 55% | ↑ 50% | ↑ 20% |
| 20 | ↓ 30% (initial) | ↓ 25% | ↑ 45% |
| 30 | ↓ 50% (initial) | ↓ 40% | ↑ 60% |
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